Cas no 1172241-03-0 (3-(2-Chlorobenzyl)piperidine Hydrochloride)

3-(2-Chlorobenzyl)piperidine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Chlorobenzyl)piperidine Hydrochloride
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- MDL: MFCD04117753
- Inchi: 1S/C12H16ClN.ClH/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
- InChI Key: LOFHRIZUWVBCRJ-UHFFFAOYSA-N
- SMILES: C(C1CNCCC1)C1C=CC=CC=1Cl.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
3-(2-Chlorobenzyl)piperidine Hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
3-(2-Chlorobenzyl)piperidine Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM313907-1g |
3-(2-Chlorobenzyl)Piperidine Hydrochloride |
1172241-03-0 | 95% | 1g |
$420 | 2021-08-18 | |
TRC | C382935-50mg |
3-(2-Chlorobenzyl)piperidine Hydrochloride |
1172241-03-0 | 50mg |
$ 160.00 | 2022-06-06 | ||
TRC | C382935-100mg |
3-(2-Chlorobenzyl)piperidine Hydrochloride |
1172241-03-0 | 100mg |
$ 230.00 | 2022-06-06 | ||
TRC | C382935-10mg |
3-(2-Chlorobenzyl)piperidine Hydrochloride |
1172241-03-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
abcr | AB234947-250mg |
3-(2-Chlorobenzyl)piperidine hydrochloride; . |
1172241-03-0 | 250mg |
€359.40 | 2024-04-20 | ||
1PlusChem | 1P01EBCI-1g |
3-(2-Chlorobenzyl)Piperidine Hydrochloride |
1172241-03-0 | 95% | 1g |
$586.00 | 2023-12-26 | |
abcr | AB234947-1g |
3-(2-Chlorobenzyl)piperidine hydrochloride; . |
1172241-03-0 | 1g |
€814.20 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241866-5g |
3-(2-Chlorobenzyl)piperidinehydrochloride |
1172241-03-0 | 95% | 5g |
¥15573.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241866-250mg |
3-(2-Chlorobenzyl)piperidinehydrochloride |
1172241-03-0 | 95% | 250mg |
¥1805.00 | 2024-08-09 | |
AstaTech | AR1532-1/G |
3-(2-CHLOROBENZYL)PIPERIDINE HCL |
1172241-03-0 | 95% | 1g |
$480 | 2023-09-16 |
3-(2-Chlorobenzyl)piperidine Hydrochloride Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on 3-(2-Chlorobenzyl)piperidine Hydrochloride
Introduction to 3-(2-Chlorobenzyl)piperidine Hydrochloride (CAS No. 1172241-03-0)
3-(2-Chlorobenzyl)piperidine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1172241-03-0, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the piperidine class, which is widely recognized for its utility in medicinal chemistry due to its structural versatility and biological activity. The presence of a 2-chlorobenzyl side chain introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, facilitating its use in various pharmaceutical formulations and experimental applications. This attribute is particularly advantageous in drug delivery systems where bioavailability and pharmacokinetic profiles are critical considerations.
In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives, particularly those incorporating chlorinated aromatic moieties. The 2-chlorobenzyl substituent in 3-(2-Chlorobenzyl)piperidine Hydrochloride imparts a degree of lipophilicity that can influence membrane permeability, a key factor in drug absorption and distribution. Additionally, the chlorine atom at the ortho position enhances electrophilicity, making this compound a promising candidate for further derivatization and functionalization.
One of the most compelling areas of research involving 3-(2-Chlorobenzyl)piperidine Hydrochloride is its application in the development of central nervous system (CNS) therapeutics. Piperidine derivatives have demonstrated efficacy in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The structural motif of 3-(2-Chlorobenzyl)piperidine Hydrochloride suggests potential interactions with receptors and enzymes involved in neuroregulation, making it a candidate for investigating novel treatments for neurological disorders.
Recent studies have highlighted the compound's potential as an intermediate in the synthesis of more complex molecules with targeted biological activities. For instance, researchers have explored its utility in generating analogs with enhanced binding affinity to specific protein targets. The versatility of the 2-chlorobenzyl group allows for facile modifications through nucleophilic substitution reactions, enabling the creation of libraries of derivatives for high-throughput screening.
The pharmaceutical industry has also shown interest in this compound due to its potential role as a building block for antipsychotic and antidepressant drugs. The piperidine core is a common structural feature in many psychotropic agents, and modifications to this scaffold can lead to compounds with improved therapeutic profiles. The incorporation of a 2-chlorobenzyl group may contribute to enhanced receptor selectivity and reduced side effects, areas that are critically evaluated during drug development.
In addition to CNS applications, 3-(2-Chlorobenzyl)piperidine Hydrochloride has been investigated for its potential role in oncology research. Certain piperidine derivatives have exhibited inhibitory effects on kinases and other enzymes implicated in cancer progression. The structural features of this compound make it a candidate for designing molecules that can disrupt aberrant signaling pathways involved in tumor growth and metastasis.
The synthesis of 3-(2-Chlorobenzyl)piperidine Hydrochloride typically involves multi-step organic transformations starting from commercially available precursors. Key steps include chlorination reactions to introduce the 2-chlorobenzyl moiety followed by piperidination to form the final structure. The hydrochloride salt is then prepared to improve stability and solubility. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
From a regulatory perspective, compounds like 3-(2-Chlorobenzyl)piperidine Hydrochloride must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Preclinical studies are essential to evaluate pharmacokinetic properties, toxicity profiles, and potential interactions with other drugs. These studies provide critical data that informs decisions regarding further development and eventual regulatory approval.
The future directions for research on 3-(2-Chlorobenzyl)piperidine Hydrochloride are promising, with ongoing investigations focusing on optimizing its pharmacological properties through structural modifications. Computational modeling techniques are increasingly being employed to predict binding affinities and metabolic stability, accelerating the discovery process. Collaborative efforts between academic researchers and industry scientists are likely to yield innovative derivatives with significant therapeutic value.
In conclusion, 3-(2-Chlorobenzyl)piperidine Hydrochloride (CAS No. 1172241-03-0) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutics targeting various diseases, particularly those affecting the central nervous system and cancer-related pathways. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, compounds like this are poised to play pivotal roles in future medical advancements.
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